molecular formula C23H17Cl2N3O2S B328534 N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide

N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide

Cat. No.: B328534
M. Wt: 470.4 g/mol
InChI Key: GQACGVRQFUPHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby disrupting essential biological pathways in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17Cl2N3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C23H17Cl2N3O2S/c1-12-3-6-14(7-4-12)21(29)28-23(31)27-18-9-15(8-5-13(18)2)22-26-19-11-16(24)10-17(25)20(19)30-22/h3-11H,1-2H3,(H2,27,28,29,31)

InChI Key

GQACGVRQFUPHNK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)Cl)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)C

Origin of Product

United States

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